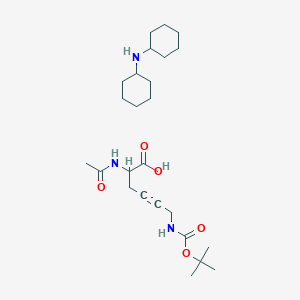

Boc-L-Dap(N3)-OH*CHA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-L-Dap(N3)-OH*CHA is a compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is a derivative of Boc-protected amino acids, which have been widely used in peptide synthesis. This compound is a versatile compound that can be used for the synthesis of various peptides and proteins.

科学研究应用

肽合成

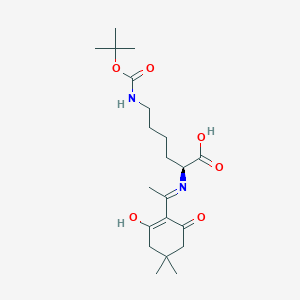

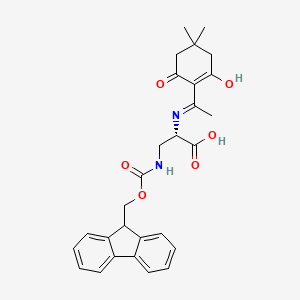

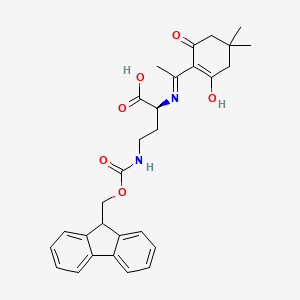

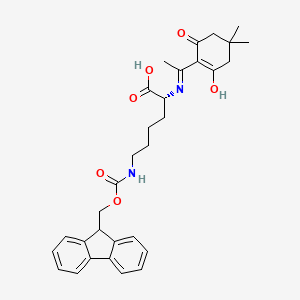

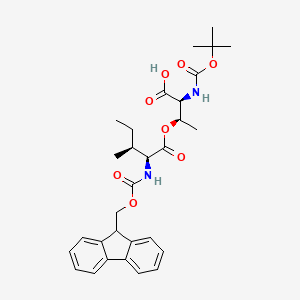

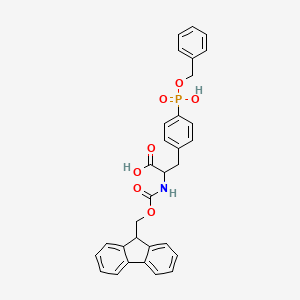

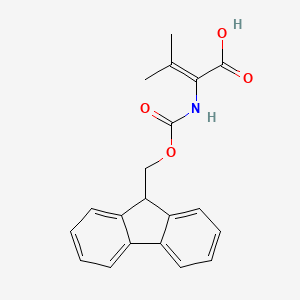

Boc-L-Dap(N3)-OH 作为合成分子识别基序引导的蛋白质组装的反应物 {svg_1}. 它还用于具有抗生素和溶血活性的短杆菌肽S环状类似物的固相合成 {svg_2}.

酶的失活

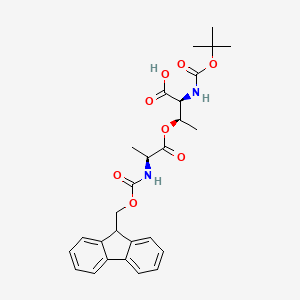

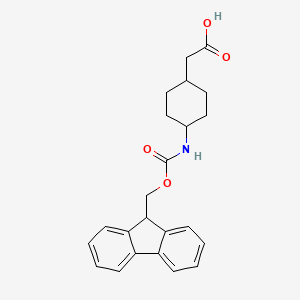

该化合物已用于大肠杆菌葡萄糖胺-6-磷酸合酶失活的机理研究 {svg_3}.

HCV蛋白酶抑制剂修饰类似物的合成

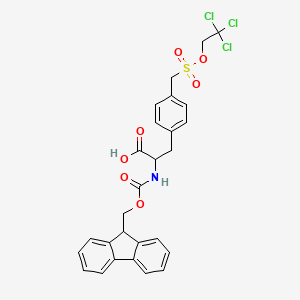

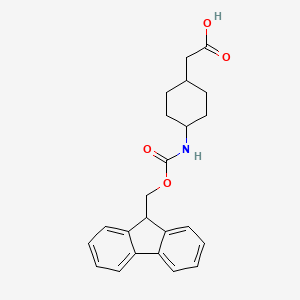

Boc-L-Dap(N3)-OH 用于合成HCV蛋白酶抑制剂修饰类似物 {svg_4}.

点击化学

Boc-L-Dap(N3)-OH 是一种含有叠氮基团的点击化学试剂 {svg_5}. 点击化学是一种强大的化学反应,具有出色的生物正交性特征:生物相容性、快速和在生物环境中高度特异 {svg_6}.

铜催化叠氮-炔环加成反应 (CuAAc)

该化合物可以与含有炔基的分子发生铜催化叠氮-炔环加成反应 (CuAAc) {svg_7}.

应变促进的炔-叠氮环加成 (SPAAC)

Boc-L-Dap(N3)-OH 也可以与含有 DBCO 或 BCN 基团的分子发生应变促进的炔-叠氮环加成 (SPAAC) {svg_8}.

作用机制

Target of Action

Boc-L-Dap(N3)-OH*CHA is a click chemistry reagent . Click chemistry is a powerful chemical reaction with excellent bioorthogonality features . The primary targets of this compound are molecules containing Alkyne groups . These targets play a crucial role in various biochemical reactions, particularly in the formation of new bonds.

Mode of Action

The compound contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction results in the formation of a stable triazole ring, which is a critical step in the synthesis of many complex organic compounds . Additionally, a strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) it participates in requires the presence of copper ions . Therefore, the availability of copper in the environment could potentially influence the compound’s action. Other factors such as pH, temperature, and the presence of other reactants could also play a role.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Boc-L-Dap(N3)-OH*CHA involves the protection of L-2,3-diaminopropionic acid (L-Dap) with the Boc group, followed by the introduction of an azide group at the amino terminus. The final step involves the conjugation of the protected L-Dap(N3) with chloroacetaldehyde (CHA) to form the desired compound.", "Starting Materials": [ "L-2,3-diaminopropionic acid (L-Dap)", "Boc anhydride", "N,N-dimethylformamide (DMF)", "Sodium azide (NaN3)", "Triethylamine (TEA)", "Chloroacetaldehyde (CHA)", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Protection of L-Dap with Boc group", "- L-Dap is dissolved in DMF and cooled to 0-5°C.", "- Boc anhydride and TEA are added to the solution and stirred for 2-3 hours at room temperature.", "- The reaction mixture is poured into water and extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain Boc-L-Dap as a white solid.", "Step 2: Introduction of azide group", "- Boc-L-Dap is dissolved in DMF and cooled to 0-5°C.", "- NaN3 and TEA are added to the solution and stirred for 2-3 hours at room temperature.", "- The reaction mixture is poured into water and extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain Boc-L-Dap(N3) as a white solid.", "Step 3: Conjugation with CHA", "- Boc-L-Dap(N3) is dissolved in DMF and cooled to 0-5°C.", "- CHA and TEA are added to the solution and stirred for 2-3 hours at room temperature.", "- The reaction mixture is poured into water and extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain Boc-L-Dap(N3)-OH*CHA as a yellow solid.", "- The product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "- The purified product is obtained as a white solid after drying under vacuum.", "Step 4: Deprotection of Boc group", "- Boc-L-Dap(N3)-OH*CHA is dissolved in a mixture of HCl and water.", "- The mixture is stirred at room temperature for 2-3 hours.", "- The pH is adjusted to 8-9 with NaHCO3.", "- The solution is extracted with diethyl ether.", "- The organic layer is washed with water, dried over MgSO4, and concentrated to obtain L-Dap(N3)-OH*CHA as a white solid.", "- The product is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent.", "- The purified product is obtained as a white solid after drying under vacuum.", "Step 5: Salt formation", "- L-Dap(N3)-OH*CHA is dissolved in water.", "- NaCl is added to the solution and stirred for 2-3 hours at room temperature.", "- The solution is filtered and the solid is washed with water.", "- The product is obtained as a white solid after drying under vacuum." ] } | |

CAS 编号 |

122225-54-1 |

分子式 |

C8H14N4O4*C6H13N |

分子量 |

230,22*99,18 g/mole |

同义词 |

Boc-L-Dap(N3)-OH*CHA; Boc-L-beta-azidoalanine cyclohexylamine; N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Fmoc-[D]Ala-OH](/img/structure/B613610.png)